molecular formula C14H25NO3 B1297237 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid CAS No. 73889-60-8

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Cat. No.: B1297237
CAS No.: 73889-60-8
M. Wt: 255.35 g/mol
InChI Key: FRNYPAJLMPCHQD-UHFFFAOYSA-N
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Description

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is a synthetic organic compound with the molecular formula C14H25NO3 It is characterized by a cyclopentane ring substituted with diethylcarbamoyl and trimethyl groups, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by the introduction of diethylcarbamoyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylcarbamoyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 3-Diethylcarbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
  • 1,2,2-Trimethyl-3-(diethylaminocarbonyl)-cyclopentanecarboxylic acid

Comparison: Compared to similar compounds, 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-15(7-2)11(16)10-8-9-14(5,12(17)18)13(10,3)4/h10H,6-9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYPAJLMPCHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC(C1(C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995027
Record name 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73889-60-8
Record name Cyclopentanecarboxylic acid, 3-(diethylcarbamoyl)-1,2,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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